REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](C(O)=O)=[C:5]2[CH3:14]>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH3:14]
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Name
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|
Quantity
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8.49 g
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Type
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reactant
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Smiles
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FC=1C=C2C(=C(NC2=CC1)C(=O)O)C
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Name
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|
Quantity
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22 mL
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Type
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solvent
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Smiles
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N1=CC=CC2=CC=CC=C12
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Name
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copper
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Quantity
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0.35 g
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Type
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catalyst
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Smiles
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[Cu]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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The copper powder was filtered off
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Type
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CUSTOM
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Details
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was brought to pH 3 at 0° C. with a 6N aqueous solution of hydrochloric acid
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Type
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EXTRACTION
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Details
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The solution was extracted with ether (200 mL)
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Type
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WASH
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Details
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the organics washed with saturated sodium chloride (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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FC=1C=C2C(=CNC2=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |